N-{4-[1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl}prop-2-enamide
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Overview
Description
N-{4-[1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl}prop-2-enamide is a complex organic compound characterized by its unique spirocyclic structure. This compound contains a furan ring, a spirocyclic azaspiroheptane, and a phenylprop-2-enamide moiety. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-(furan-2-yl)-2-azaspiro[33]heptane-2-carbonyl]phenyl}prop-2-enamide typically involves multiple steps, starting with the preparation of the spirocyclic azaspiroheptane core This can be achieved through a series of cyclization reactions involving furan derivatives and amines
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{4-[1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
N-{4-[1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl}prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential therapeutic applications due to its bioactive properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl}prop-2-enamide involves its interaction with specific molecular targets. The furan ring and spirocyclic structure may allow it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(furan-2-yl)-2-azaspiro[3.3]heptane: Shares the spirocyclic core but lacks the phenylprop-2-enamide moiety.
2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: Contains a furan ring but has a different heterocyclic structure.
Uniqueness
N-{4-[1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl}prop-2-enamide is unique due to its combination of a spirocyclic azaspiroheptane core with a phenylprop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[4-[3-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H20N2O3/c1-2-17(23)21-15-8-6-14(7-9-15)19(24)22-13-20(10-4-11-20)18(22)16-5-3-12-25-16/h2-3,5-9,12,18H,1,4,10-11,13H2,(H,21,23) |
InChI Key |
ICZGKIHDVGCORC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CC3(C2C4=CC=CO4)CCC3 |
Origin of Product |
United States |
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